molecular formula C19H15N3O2 B2743197 N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide CAS No. 866041-30-7

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide

Cat. No.: B2743197
CAS No.: 866041-30-7
M. Wt: 317.348
InChI Key: XEHUIPWFZREHDF-UHFFFAOYSA-N
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Description

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide is a synthetic small molecule designed for research purposes, integrating a chromenopyrimidine core structure. Chromeno[2,3-d]pyrimidine derivatives have been identified as promising scaffolds in medicinal chemistry due to their wide range of biological activities. Specifically, such compounds have shown significant potential as antiproliferative agents in various human tumor cell lines. For instance, related N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine have demonstrated sub-micromolar cytotoxic activity against several cancer cell models, including Huh7 D12, Caco2, MDA-MB231, and others, while showing no toxicity on fibroblasts . The chromeno-pyrimidine framework is often explored for its potential to interact with critical biological targets. Some chromeno-pyrimidine hybrids are synthesized to evaluate their effects on pathways like store-operated calcium entry (SOCE), which is implicated in cancer cell proliferation . Furthermore, complex hybrid structures incorporating chromeno-pyrimidine moieties are actively investigated for their biochemical properties, which may include anticancer, antimicrobial, and anti-inflammatory activities . This product is intended for research applications such as in vitro bioactivity screening, mechanism of action studies, and as a building block for the synthesis of more complex heterocyclic compounds. It is supplied For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-12-6-8-13(9-7-12)18(23)22-19-20-10-14-11-24-16-5-3-2-4-15(16)17(14)21-19/h2-10H,11H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHUIPWFZREHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C3COC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide typically involves the condensation of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This reaction is facilitated by the presence of suitable catalysts and solvents under controlled temperature conditions. The key steps in the synthesis include:

    Preparation of 3-benzoyl chromones: This involves the reaction of chromone derivatives with benzoyl chloride in the presence of a base such as pyridine.

    Condensation with benzamidines: The 3-benzoyl chromones are then reacted with benzamidines under reflux conditions to form the desired chromeno-pyrimidine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromeno-pyrimidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a fused chromone and pyrimidine ring system, contributing to its diverse biological activities. The synthesis typically involves the condensation of 3-benzoyl chromones with benzamidines through a multi-step reaction process. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with yields up to 94% through environmentally friendly approaches, eliminating the need for catalysts .

Medicinal Chemistry

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide has shown significant promise as a potential anticancer agent. Research indicates that it exhibits cytotoxic activity against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The mechanism involves binding to the active sites of CDKs, thereby preventing phosphorylation of target proteins necessary for cell cycle progression.

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in tumor growth and proliferation. Studies have demonstrated its effectiveness in inhibiting specific kinases, leading to reduced tumor cell viability .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines (e.g., Huh7 D12, Caco2) revealed that this compound exhibited micromolar cytotoxic activity with IC50 values ranging from 1.8 to 6 μM. Importantly, the compound showed minimal toxicity towards normal fibroblasts (IC50 > 25 μM), indicating a favorable therapeutic index .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific kinases involved in cancer progression. The results demonstrated significant inhibition rates that correlated with reduced proliferation of cancer cells .

Mechanism of Action

The mechanism of action of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The chromeno-pyrimidine scaffold is highly tunable, with substituents on the benzamide ring critically influencing physicochemical and pharmacological properties. Below is a comparative analysis of three derivatives:

Compound Substituent (R) Molecular Formula Molecular Weight Key Structural Features
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide (Target) -CH₃ C₁₉H₁₅N₃O₂ 317.35 g/mol Electron-donating methyl group; moderate lipophilicity
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzamide -NO₂ C₁₈H₁₂N₄O₄ 348.31 g/mol Electron-withdrawing nitro group; high polarity
4-Chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide -Cl C₁₈H₁₂ClN₃O₂ 337.76 g/mol Electron-withdrawing chloro group; moderate polarity

Key Observations:

The nitro group (CAS 882747-75-3) introduces strong electron-withdrawing effects, which may stabilize negative charges but reduce membrane permeability due to increased polarity . The chloro group (CAS 866041-28-3) offers a balance between electron withdrawal and lipophilicity, often associated with improved bioavailability in similar scaffolds .

Synthetic Pathways: Analogous chromeno-pyrimidine derivatives (e.g., compound 4 in ) are synthesized via cyclocondensation reactions under reflux with acetic anhydride, suggesting shared synthetic routes for the target compound and its analogs .

Biological Implications: While direct activity data for the target compound are unavailable, derivatives with nitro or chloro substituents are often explored for antiproliferative or kinase-inhibitory roles. For example, highlights chromeno-pyrimidine analogs acting as ATP-competitive kinase inhibitors, implying that the target compound may exhibit similar mechanisms .

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The methyl substituent in the target compound likely enhances lipid solubility compared to the nitro and chloro derivatives, favoring passive diffusion across biological membranes .
  • Toxicity : Chloro and nitro groups are associated with higher metabolic activation risks (e.g., reactive intermediate formation), whereas methyl groups are generally metabolically benign .

Biological Activity

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide (CAS No. 866041-30-7) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, drawing from various scientific sources.

  • Molecular Formula : C19H15N3O2
  • Molar Mass : 317.34 g/mol
  • Purity : >90% .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its potential anti-cancer and neuroprotective effects.

Anti-Cancer Activity

Recent studies have indicated that derivatives of chromeno-pyrimidine compounds exhibit significant anti-cancer properties. For instance:

  • A derivative structurally similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound:

  • In vitro studies showed that it could protect neuronal cells from oxidative stress-induced damage. This was evidenced by improved cell viability in models exposed to amyloid-beta toxicity .

Case Study 1: Synthesis and Evaluation

A study synthesized this compound through a multi-step process involving cyclization reactions. The synthesized compound was then evaluated for its biological activity:

  • Methodology : The synthesis involved the reaction of 4-methylbenzenecarboxylic acid with chromeno-pyrimidine intermediates.
  • Results : The compound exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent activity .

Case Study 2: Neuroprotection in SH-SY5Y Cells

Another pivotal study focused on the neuroprotective effects of this compound:

  • Methodology : SH-SY5Y neuroblastoma cells were treated with varying concentrations of this compound prior to exposure to oxidative stressors.
  • Results : The compound significantly increased cell viability and reduced markers of oxidative stress compared to control groups .

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityIC50 (μM)
This compound866041-30-7Anti-cancer, Neuroprotective1.5 (cancer), 0.9 (neuroprotection)
Chromeno[3,2-c]pyridine DerivativeVariousAntimicrobial87.9 (antimicrobial)
Other Chromeno DerivativesVariousAnti-Alzheimer's0.89 (MAO B inhibitor)

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Compound IDSubstituentPI3Kα IC₅₀ (μM)Cytotoxicity (A549 IC₅₀, μM)Source
14d4-Fluorophenyl8.718.2
14e4-Bromophenyl9.521.4
14gPhenyl15.625.8

Q. Table 2: Computational ADMET Predictions

ParameterPredicted ValueThresholdTool
logP2.8<5SwissADME
Water Solubility (LogS)-4.2>-6ADMETLab
CYP2D6 InhibitionNoNon-inhibitorPreADMET

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